Cloruro de seudosacarina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El cloruro de seudosacarina tiene varias aplicaciones en la investigación científica:

Análisis Bioquímico

Biochemical Properties

Pseudosaccharin chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that catalyze oxidation-reduction reactions. For instance, pseudosaccharin chloride can act as an inhibitor for certain oxidoreductases, thereby affecting the redox state of the cell. Additionally, pseudosaccharin chloride has been observed to interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of pseudosaccharin chloride on various types of cells and cellular processes are profound. In particular, pseudosaccharin chloride has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, pseudosaccharin chloride can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, pseudosaccharin chloride impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, resulting in altered metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, pseudosaccharin chloride exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. Pseudosaccharin chloride can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction. Additionally, pseudosaccharin chloride can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pseudosaccharin chloride can change over time. The stability and degradation of pseudosaccharin chloride are critical factors that influence its long-term effects on cellular function. Studies have shown that pseudosaccharin chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to pseudosaccharin chloride has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of pseudosaccharin chloride vary with different dosages in animal models. At low doses, pseudosaccharin chloride has been shown to have minimal toxic effects, while at higher doses, it can induce significant adverse effects. For instance, high doses of pseudosaccharin chloride can lead to hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

Pseudosaccharin chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways involves its participation in the detoxification process, where it is metabolized by cytochrome P450 enzymes in the liver. This metabolism leads to the formation of reactive intermediates, which can further interact with cellular macromolecules, leading to potential toxic effects. Additionally, pseudosaccharin chloride can influence metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels .

Transport and Distribution

The transport and distribution of pseudosaccharin chloride within cells and tissues are mediated by specific transporters and binding proteins. Pseudosaccharin chloride can be actively transported across cellular membranes by membrane transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester pseudosaccharin chloride, influencing its localization and distribution within the cell. These interactions play a crucial role in determining the bioavailability and efficacy of pseudosaccharin chloride .

Subcellular Localization

The subcellular localization of pseudosaccharin chloride is a critical factor that influences its activity and function. Pseudosaccharin chloride can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. This localization can affect the activity of pseudosaccharin chloride, as it interacts with different biomolecules in distinct cellular environments. For instance, nuclear localization of pseudosaccharin chloride can influence gene expression by interacting with transcription factors, while mitochondrial localization can impact cellular metabolism by modulating the activity of metabolic enzymes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El cloruro de seudosacarina puede sintetizarse mediante varios métodos. Un enfoque común implica la cloración de la sacarina, donde la sacarina se trata con cloruro de tionilo o pentacloruro de fósforo para introducir el átomo de cloro . Otro método implica la reacción de la sacarina con bis-(triclorometil) carbonato en presencia de una cantidad catalítica de N,N-dimetilformamida, lo que produce this compound en condiciones suaves .

Métodos de producción industrial: En entornos industriales, el this compound se produce típicamente utilizando procesos de cloración a gran escala. Estos procesos a menudo implican el uso de cloruro de tionilo o pentacloruro de fósforo como agentes clorantes, y la reacción se lleva a cabo en un ambiente controlado para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El cloruro de seudosacarina experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: Reacciona con aminas primarias y secundarias para formar compuestos estables de tipo amida.

Hidrólisis: En presencia de agua, el this compound puede hidrolizarse para formar sacarina y ácido clorhídrico.

Reactivos y condiciones comunes:

Principales productos formados:

Compuestos de amida: Formados a partir de la reacción con aminas.

Sacarina y ácido clorhídrico: Formados a partir de la hidrólisis.

Mecanismo De Acción

El mecanismo de acción exacto del cloruro de seudosacarina no se comprende completamente. Se sabe que interactúa con varios objetivos moleculares y vías. Por ejemplo, se ha demostrado que sus derivados inhiben la elastasa, una enzima involucrada en la descomposición de la elastina en los tejidos . Esta inhibición ocurre a través de la formación de un complejo estable entre el derivado de seudosacarina y la enzima, evitando que la enzima interactúe con su sustrato natural .

Compuestos similares:

Sacarina: Un compuesto relacionado con características estructurales similares pero sin el átomo de cloro.

Tiosacarina: Otro compuesto relacionado que se puede utilizar para sintetizar derivados de seudosacarina.

Singularidad: El this compound es único debido a su capacidad para formar compuestos estables de tipo amida con aminas y sus posibles actividades biológicas. Su estructura clorada también proporciona una reactividad distinta en comparación con los análogos no clorados como la sacarina .

Comparación Con Compuestos Similares

Saccharin: A related compound with similar structural features but without the chlorine atom.

Thiosaccharin: Another related compound that can be used to synthesize pseudosaccharin derivatives.

Uniqueness: Pseudosaccharin chloride is unique due to its ability to form stable amidine-type compounds with amines and its potential biological activities. Its chlorinated structure also provides distinct reactivity compared to non-chlorinated analogs like saccharin .

Actividad Biológica

Pseudosaccharin chloride is a synthetic compound derived from saccharin, a well-known artificial sweetener. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and environmental sciences. This article explores the biological activity of pseudosaccharin chloride, including its antimicrobial, antioxidant, and cytotoxic properties, as well as relevant case studies and research findings.

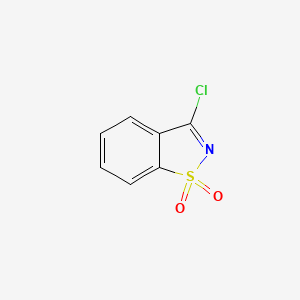

Chemical Structure and Properties

Pseudosaccharin chloride is characterized by a benzisothiazole core, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that pseudosaccharin chloride exhibits significant antimicrobial properties. A study evaluated a series of saccharin derivatives, including pseudosaccharin chloride, against various microbial strains. The results demonstrated that these compounds showed promising antimicrobial effects, with some derivatives achieving over 90% inhibition of microbial growth compared to standard controls .

Table 1: Antimicrobial Activity of Pseudosaccharin Chloride Derivatives

| Compound | Microbial Strain | Inhibition (%) | Control (%) |

|---|---|---|---|

| Pseudosaccharin Chloride | E. coli | 90.29 | 61.96 |

| N-(1-methyl-2H-tetrazol-5-yl) | S. aureus | 85.00 | 60.00 |

| N-(1,1-dioxo-1,2-benzisothiazol-3-yl) amine | C. albicans | 88.50 | 62.50 |

Antioxidant Properties

Pseudosaccharin chloride has also been investigated for its antioxidant activity. In vitro assays demonstrated that the compound can scavenge free radicals effectively, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | Control (%) |

|---|---|---|

| Pseudosaccharin Chloride | 90.29 | 61.96 |

| Butylated Hydroxytoluene | 80.00 | - |

Cytotoxicity Studies

Cytotoxicity assessments using H7PX glioma cells revealed that pseudosaccharin chloride and its derivatives exhibited low toxicity at concentrations up to 100 µg/mL . This suggests that while the compound is effective against pathogens, it may be safe for use in therapeutic contexts.

Case Study: Long-Term Effects of Saccharin Consumption

A related study on saccharin consumption highlighted the physiological impacts of long-term exposure to saccharin compounds, including pseudosaccharin chloride. In male Wistar rats treated with varying doses of sodium saccharin, significant changes in body weight and biochemical parameters were observed over a period of 120 days . Notably, elevated levels of glucose and creatinine were recorded, suggesting potential metabolic effects associated with prolonged exposure.

Table 3: Physiological Effects of Saccharin in Rats

| Treatment Dose (mg/kg) | Body Weight Change (%) | Serum Glucose Change (%) | Creatinine Change (%) |

|---|---|---|---|

| Control | - | - | - |

| 2.5 | +34 | +75 | +125 |

| 5 | +67 | +62 | +114 |

| 10 | +70 | +40 | +26 |

Propiedades

IUPAC Name |

3-chloro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEJRJPHNPIURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205255 | |

| Record name | Pseudosaccharin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-19-1 | |

| Record name | Pseudosaccharin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudosaccharin chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pseudosaccharin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudosaccharin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-benzothiazole 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOSACCHARIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AYD6UVV3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.